N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinoline moiety, which is known for its biological activity, and a dihydropyridine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of 6-methoxyquinolin-8-amine, which is then coupled with a dihydropyridine derivative through an amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality. The purification process might involve recrystallization or chromatographic techniques to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The dihydropyridine ring can modulate calcium channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinolin-8-amine: Shares the quinoline core but lacks the dihydropyridine ring.
2-oxo-1,2-dihydropyridine-3-carboxamide: Contains the dihydropyridine ring but lacks the quinoline moiety.
Uniqueness
N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the combination of the quinoline and dihydropyridine structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-11-8-10-4-2-6-17-14(10)13(9-11)19-16(21)12-5-3-7-18-15(12)20/h2-9H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKQZCWLXTAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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